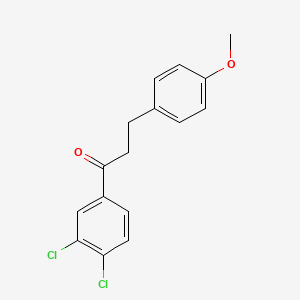

3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O2 It is a derivative of propiophenone, featuring two chlorine atoms and a methoxy group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The general reaction scheme is as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions

3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dichloro-4-methoxyphenylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

3,4-Dichlorobenzophenone: Lacks the methoxy group present in 3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone.

Uniqueness

3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone is unique due to the presence of both chlorine atoms and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone (commonly referred to as DCP) is a synthetic organic compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.19 g/mol. Its unique structure, characterized by two chlorine substituents and a para-methoxy group on the phenyl ring, has drawn attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structural formula of DCP is represented as follows:

- Chlorine Substituents : Positioned at the 3' and 4' locations on the aromatic ring.

- Methoxy Group : Located at the para position relative to one of the chlorine atoms.

This arrangement of functional groups is believed to influence its reactivity and biological interactions.

Biological Activities

Research indicates that DCP exhibits significant biological activities, primarily focusing on its anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), which are known to modulate pain and inflammation pathways.

Anti-inflammatory Activity

Preliminary studies suggest that DCP may inhibit cyclooxygenase (COX) enzymes, similar to other NSAIDs. This inhibition can lead to decreased production of prostaglandins, which are mediators of inflammation.

- Case Study : In vitro assays have shown that compounds with similar structures can reduce inflammatory markers in cell cultures, indicating potential efficacy for DCP in inflammatory conditions.

Analgesic Effects

DCP's analgesic properties may be linked to its interaction with pain receptors in the central nervous system. Molecular docking studies suggest that it could bind to specific receptors involved in pain modulation, although detailed mechanisms remain under investigation.

- Research Findings : A study indicated that DCP reduced pain responses in animal models when administered at varying dosages, suggesting dose-dependent analgesic effects .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into DCP's unique biological profile. The following table summarizes relevant analogs and their biological activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone | 898776-25-5 | Similar structure; different chlorine positioning | Moderate anti-inflammatory |

| 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone | 898776-22-2 | Slightly altered dichloro positions | Low analgesic activity |

| 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-16-1 | Methoxy group at meta position | Antioxidant properties |

| 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | 898776-34-6 | Different dichloro positioning | Unknown |

This table highlights how variations in structure can affect biological activity, emphasizing the potential uniqueness of DCP.

The precise mechanism by which DCP exerts its biological effects is still being elucidated. Current hypotheses suggest that:

- Receptor Binding : DCP may interact with COX enzymes or other inflammatory mediators.

- Electrophilic Reactions : The presence of electron-withdrawing groups like chlorine could facilitate electrophilic attacks on target biomolecules.

- Nucleophilic Substitution : The carbonyl group may undergo nucleophilic substitution reactions, leading to further derivatization and enhanced biological activity.

Future Directions for Research

Further research is needed to fully understand the biological implications of DCP:

- In Vivo Studies : More comprehensive animal studies are required to confirm the therapeutic potential and safety profile.

- Molecular Docking Studies : Detailed computational studies could elucidate binding affinities and interactions with specific biological targets.

- Clinical Trials : If preclinical results are promising, advancing to clinical trials will be essential for evaluating efficacy in humans.

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHGFDYASFQHND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644294 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-31-3 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.